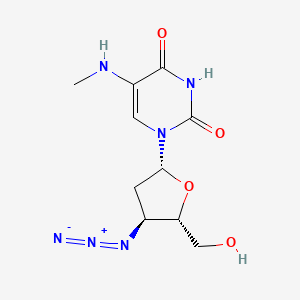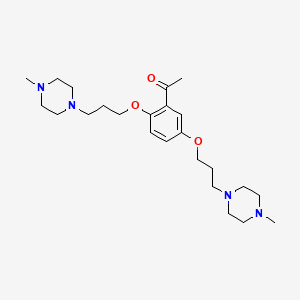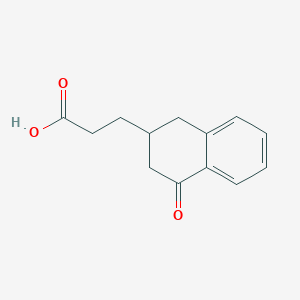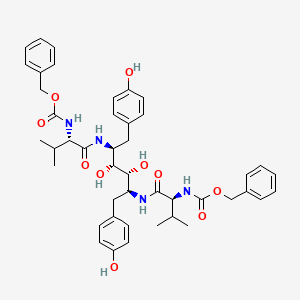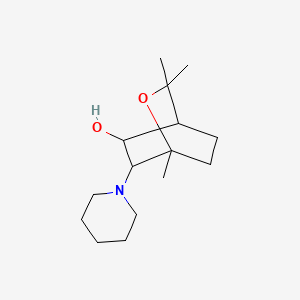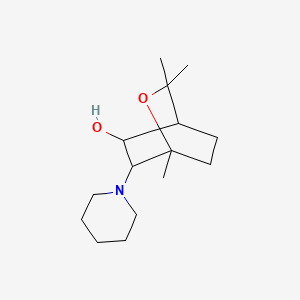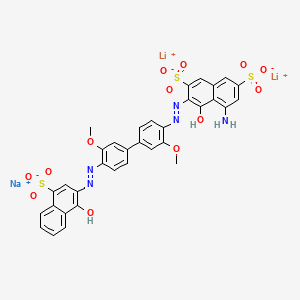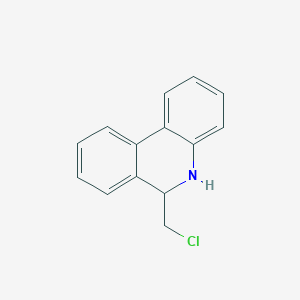
6-(Chloromethyl)-5,6-dihydrophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-5,6-dihydrophenanthridine is an organic compound that belongs to the class of phenanthridines Phenanthridines are heterocyclic compounds containing a three-ring system with nitrogen at one of the positions This compound is characterized by the presence of a chloromethyl group attached to the sixth position of the phenanthridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-5,6-dihydrophenanthridine typically involves the chloromethylation of 5,6-dihydrophenanthridine. One common method is the reaction of 5,6-dihydrophenanthridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-5,6-dihydrophenanthridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
6-(Chloromethyl)-5,6-dihydrophenanthridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. It has been studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-5,6-dihydrophenanthridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. This makes it a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Bromomethyl)-5,6-dihydrophenanthridine
- 6-(Iodomethyl)-5,6-dihydrophenanthridine
- 5,6-Dihydrophenanthridine
Uniqueness
6-(Chloromethyl)-5,6-dihydrophenanthridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than the bromomethyl and iodomethyl groups, making it more suitable for controlled substitution reactions. Additionally, the compound’s stability and ease of handling make it a preferred choice in various synthetic applications .
Propriétés
Numéro CAS |
5446-59-3 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
6-(chloromethyl)-5,6-dihydrophenanthridine |
InChI |
InChI=1S/C14H12ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14,16H,9H2 |
Clé InChI |
PHDSUMCSIDXAFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(NC3=CC=CC=C23)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
